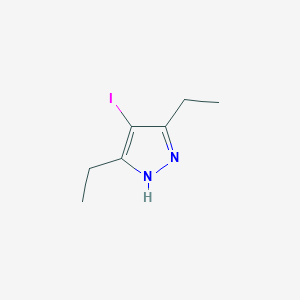

3,5-二乙基-4-碘-1H-吡唑

描述

“3,5-Diethyl-4-iodo-1H-pyrazole” is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms . It undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .

Molecular Structure Analysis

The molecular weight of “3,5-Diethyl-4-iodo-1H-pyrazole” is 250.08 . The IUPAC name is 3,5-diethyl-4-iodo-1H-pyrazole and the InChI code is 1S/C7H11IN2/c1-3-5-7(8)6(4-2)10-9-5/h3-4H2,1-2H3,(H,9,10) .Physical And Chemical Properties Analysis

“3,5-Diethyl-4-iodo-1H-pyrazole” is a solid at room temperature . More specific physical and chemical properties are not mentioned in the search results.科学研究应用

医药化学

吡唑类化合物,包括3,5-二乙基-4-碘-1H-吡唑,在医药化学领域有着广泛的应用 . 它们被用作生物活性化学物质合成的支架 .

药物发现

在药物发现领域,吡唑类化合物因其多样的生物活性而被广泛使用。 它们已被发现具有抗结核、抗菌、抗真菌、抗炎、抗癌和抗糖尿病的特性 .

农用化学

吡唑类化合物也用于农用化学 . 虽然3,5-二乙基-4-碘-1H-吡唑在该领域的具体应用尚未提及,但它们很可能被用于开发新型杀虫剂或除草剂。

配位化学

在配位化学中,吡唑类化合物通常用作配体 . 它们可以与多种金属配位形成复杂的结构。

有机金属化学

吡唑类化合物,包括3,5-二乙基-4-碘-1H-吡唑,也用于有机金属化学 . 它们可以形成有机金属化合物,在催化和材料科学中具有应用。

杂芳基的合成

4-碘吡唑,一种相关的化合物,已被用于铟介导的杂芳基合成 . 3,5-二乙基-4-碘-1H-吡唑可能以类似的方式使用。

抗氧化剂和抗菌潜力

已探索将吡唑衍生物引入杂环化合物以用于其抗氧化剂和抗菌潜力. 这表明3,5-二乙基-4-碘-1H-吡唑也可能具有类似的应用。

c-Met抑制剂

4-碘吡唑已被用于合成作为c-Met抑制剂的化合物 . 鉴于结构相似性,3,5-二乙基-4-碘-1H-吡唑可能以类似的方式使用。

作用机制

Target of Action

Similar compounds such as 4-iodopyrazole have been found to interact with enzymes like alcohol dehydrogenase 1c, 1b, 1a, and mycocyclosin synthase . These enzymes play crucial roles in metabolic processes, including alcohol metabolism and the synthesis of mycocyclosin, a compound produced by Mycobacterium tuberculosis .

Mode of Action

For instance, 4-Iodopyrazole has been found to catalyze C-C bond formation between the carbons ortho to the phenolic hydroxyl of cyclo(L-tyr-L-tyr) (cYY), producing mycocyclosin . This suggests that 3,5-Diethyl-4-iodo-1H-pyrazole might also interact with its targets to catalyze specific biochemical reactions.

Biochemical Pathways

Additionally, its potential interaction with Mycocyclosin synthase suggests it could affect the synthesis of mycocyclosin .

Result of Action

Based on the known targets of similar compounds, it’s plausible that it could influence metabolic processes and potentially exhibit antimicrobial activity against mycobacterium tuberculosis .

实验室实验的优点和局限性

3,5-Diethyl-4-iodo-1H-pyrazole has a number of advantages and limitations for use in lab experiments. One advantage is its relatively low cost, making it an affordable option for many research projects. Additionally, 3,5-Diethyl-4-iodo-1H-pyrazole is relatively stable, making it suitable for use in a variety of lab experiments. However, 3,5-Diethyl-4-iodo-1H-pyrazole has a number of limitations as well. It is not water-soluble, so it cannot be used in experiments involving aqueous solutions. Additionally, 3,5-Diethyl-4-iodo-1H-pyrazole is toxic and should be handled with caution.

未来方向

There are a number of potential future directions for the use of 3,5-Diethyl-4-iodo-1H-pyrazole in scientific research. These include further research into its potential applications in drug synthesis, biochemistry, and physiology. Additionally, further research into its potential applications in drug delivery systems is warranted. Additionally, further research into the mechanism of action of 3,5-Diethyl-4-iodo-1H-pyrazole and its biochemical and physiological effects is needed. Finally, further research into the safety and toxicity of 3,5-Diethyl-4-iodo-1H-pyrazole is needed to ensure its safe use in laboratory experiments.

安全和危害

属性

IUPAC Name |

3,5-diethyl-4-iodo-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11IN2/c1-3-5-7(8)6(4-2)10-9-5/h3-4H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKJYPQZKGXFVJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NN1)CC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90619266 | |

| Record name | 3,5-Diethyl-4-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

390356-27-1 | |

| Record name | 3,5-Diethyl-4-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

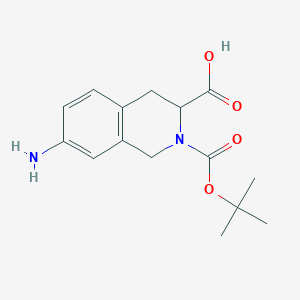

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

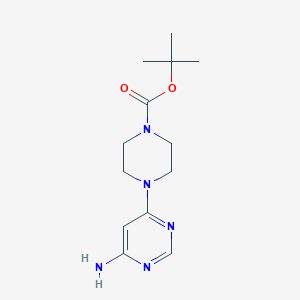

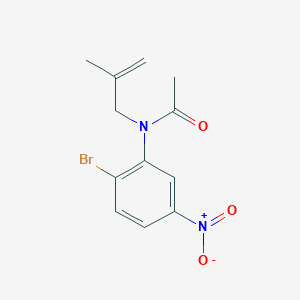

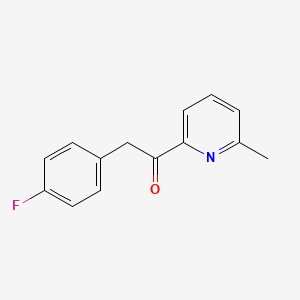

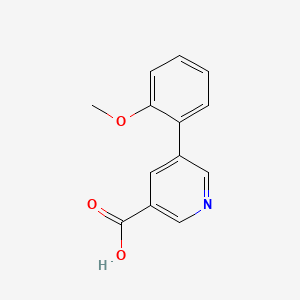

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Chloro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1612777.png)